molecular formula C18H18N2O2 B5673794 N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)acetamide

N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)acetamide

Cat. No.: B5673794
M. Wt: 294.3 g/mol
InChI Key: QYYBHXYKSVYXII-UHFFFAOYSA-N
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Description

N-(5-Acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)acetamide is a dibenzazepine derivative characterized by a central seven-membered azepine ring fused with two benzene rings. The compound features an acetyl group at position 5 and an acetamide substituent at position 3 of the dibenzazepine scaffold (Figure 1). Its molecular formula is C₁₉H₁₈N₂O₂, with a molecular weight of 306.36 g/mol. Dibenzazepines are pharmacologically significant due to their structural similarity to tricyclic antidepressants (TCAs) and anticonvulsants.

Key structural attributes include:

  • Acetyl group (position 5): May influence receptor binding through steric or electronic effects.
  • Acetamide substituent (position 3): Introduces hydrogen-bonding capability, critical for interactions with biological targets.

Properties

IUPAC Name

N-(11-acetyl-5,6-dihydrobenzo[b][1]benzazepin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-12(21)19-16-10-9-15-8-7-14-5-3-4-6-17(14)20(13(2)22)18(15)11-16/h3-6,9-11H,7-8H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYBHXYKSVYXII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796673
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the acetyl group to an alcohol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl and acetamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)acetic acid, while reduction may produce N-(5-hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)acetamide .

Scientific Research Applications

N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)acetamide involves its interaction with specific molecular targets and pathways:

Biological Activity

N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of its role as a selective inhibitor of SIRT2, a member of the sirtuin family of proteins. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that elucidate its mechanisms and effects.

Molecular Characteristics

  • Molecular Formula : C_{16}H_{18}N_{2}O_{2}
  • Molecular Weight : 270.34 g/mol
  • CAS Number : 95021-06-0

The compound features a dibenzo[b,f]azepine core structure, which is significant for its interaction with biological targets.

SIRT2 Inhibition

Recent studies have highlighted the compound's role as a selective inhibitor of SIRT2. SIRT2 is involved in various cellular processes, including cell cycle regulation and metabolic control. The inhibition of SIRT2 can have profound implications for cancer therapy due to its association with tumorigenesis and progression.

The mechanism by which this compound exerts its effects involves:

  • Inhibition of Deacetylation : The compound inhibits the deacetylation activity of SIRT2 on specific substrates such as α-tubulin and p53, leading to increased acetylation levels .
  • Cell Cycle Arrest : In vitro studies have demonstrated that treatment with this compound results in cell cycle arrest at the G2/M phase, which is critical for cancer cell proliferation control .

Cytotoxicity and Antiproliferative Effects

In various cell lines, including MCF-7 breast cancer cells, this compound has exhibited significant antiproliferative effects. The following table summarizes the IC50 values observed in different studies:

CompoundCell LineIC50 (µM)Effect on Cell Proliferation
This compoundMCF-730Complete inhibition
EX-527 (SIRT1 inhibitor)MCF-75050% reduction
Salermide (SIRT2 inhibitor)MCF-725Complete inhibition

This table indicates that this compound is more effective than established SIRT inhibitors in halting cell proliferation.

Case Studies and Research Findings

  • Study on Selectivity : A study published in Nature demonstrated that this compound selectively inhibits SIRT2 without affecting SIRT1 activity significantly. This selectivity is crucial for minimizing side effects associated with broad-spectrum sirtuin inhibitors .
  • Impact on Cancer Cells : In a controlled experiment involving MCF-7 cells treated with varying concentrations of the compound over 72 hours, complete inhibition of proliferation was observed at concentrations above 30 µM. This finding suggests potential therapeutic applications in oncology .
  • Mechanistic Insights : Further investigations revealed that the compound's ability to induce hyperacetylation of α-tubulin correlates with its capacity to impede cell cycle progression, highlighting its potential as a targeted cancer therapy .

Comparison with Similar Compounds

Key Observations :

  • Saturation : The 10,11-dihydro configuration in the target compound distinguishes it from fully aromatic analogs (e.g., Imp-3), likely impacting metabolic pathways and solubility.

Bioactive Dibenzazepine Derivatives

Antiproliferative Agents

Compound 24 (N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide) incorporates a thiophene-cyclopentane fused system and a sulfamoyl group. Unlike the target compound, it demonstrates IC₅₀ = 0.8 μM against MCF7 breast cancer cells via tyrosine kinase inhibition . The absence of a dibenzazepine core in Compound 24 highlights the scaffold’s flexibility for diverse therapeutic targets.

FPR2 Agonists

Pyridazin-3(2H)-one derivatives (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide) exhibit FPR2-specific agonism (EC₅₀ = 12 nM) but lack the dibenzazepine backbone. Their acetamide moiety aligns with the target compound, suggesting shared pharmacophoric elements for receptor binding .

Pharmaceutical Derivatives with Clinical Relevance

  • Clomipramine Hydrochloride Impurity A : Features a chloro-substituted dibenzazepine with a trimethylpropane-diamine chain. The chlorine atom enhances lipophilicity, contrasting with the acetyl and acetamide groups in the target compound .
  • Trimipramine Impurity G (2-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine) : Lacks acetyl/acetamide groups but shares the 10,11-dihydro configuration. This impurity underscores the scaffold’s prevalence in TCA synthesis .

Critical Insights :

  • Structural analogs prioritize either heterocyclic fusion (e.g., thiophene in Compound 24) or substituent modulation (e.g., FPR2 agonists ), illustrating the scaffold’s adaptability.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions between aryl amines and acetylating agents. For example, chloroacetyl chloride can be refluxed with a substituted dibenzoazepine precursor in triethylamine to form the acetamide backbone . Optimization involves varying solvent systems (e.g., pet-ether for recrystallization) and monitoring reaction progress via TLC. Design of Experiments (DoE) methods, such as factorial designs, can systematically evaluate parameters like temperature, molar ratios, and reaction time to maximize yield .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Based on Safety Data Sheets (SDS), the compound exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory sensitization (H335). Mandatory personal protective equipment (PPE) includes nitrile gloves, lab coats, and fume hoods. In case of skin contact, wash immediately with soap and water, and for inhalation exposure, relocate to fresh air and administer artificial respiration if necessary .

Q. Which analytical techniques are recommended for verifying the purity and structural integrity of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is ideal for purity assessment, particularly for identifying related substances (e.g., unreacted precursors). Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural features like the acetyl group (δ ~2.1 ppm for CH₃) and aromatic protons in the dibenzoazepine ring (δ 6.8–7.5 ppm). Mass spectrometry (MS) provides molecular weight verification (e.g., m/z ~280 for the parent ion) .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives or analogs with improved bioactivity?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict electronic properties and reactivity, while molecular docking identifies potential binding interactions with biological targets. For instance, substituent effects on the acetamide moiety can be modeled to optimize lipophilicity (logP) or hydrogen-bonding capacity. Hybrid approaches integrating computational predictions with experimental validation (e.g., ICReDD’s reaction path search methods) accelerate lead optimization .

Q. What strategies resolve contradictions in toxicity data across different SDS sources?

  • Methodological Answer : Cross-referencing hazard classifications (e.g., GHS categories) from multiple SDS and primary literature is critical. For example, discrepancies in respiratory irritation thresholds (H335) can be addressed via in vitro assays (e.g., alveolar cell line exposure studies) or in silico tools like ECOSAR for ecotoxicity predictions. Peer-reviewed toxicological studies should supersede vendor-provided data when conflicts arise .

Q. How can reaction fundamentals and reactor design principles improve scalability for this compound?

  • Methodological Answer : Continuous-flow reactors minimize side reactions by ensuring precise temperature control and residence time distribution. Membrane separation technologies (e.g., nanofiltration) can purify intermediates in real-time, reducing downstream processing steps. Kinetic studies (e.g., Arrhenius plots) inform optimal reactor configurations (e.g., plug-flow vs. stirred-tank) to maintain reaction efficiency at scale .

Q. What experimental designs are suitable for analyzing structure-activity relationships (SAR) in analogs of this compound?

  • Methodological Answer : Orthogonal SAR studies require systematic variation of substituents (e.g., halogenation at position 5 or alkylation of the azepine nitrogen). Biological assays (e.g., enzyme inhibition or cytotoxicity) paired with multivariate statistical analysis (e.g., principal component analysis) reveal key pharmacophores. For example, fluorinated analogs may exhibit enhanced metabolic stability due to reduced CYP450 interactions .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s solubility and stability in different solvents?

  • Methodological Answer : Solubility discrepancies (e.g., in DMSO vs. ethanol) can be resolved via controlled solubility assays under standardized conditions (e.g., 25°C, 24 hr equilibration). Stability studies using accelerated degradation protocols (e.g., exposure to light, heat, or humidity) with HPLC monitoring identify degradation pathways. Computational tools like COSMO-RS predict solvent compatibility based on molecular polarity .

Tables for Key Data

Property Value Method Reference
Molecular Weight280.41 g/molMass Spectrometry
LogP (Octanol-Water)~2.3 (Predicted)Computational (XLogP3)
Acute Oral Toxicity (LD50)300–2000 mg/kg (Category 4)SDS Classification
Optimal Recrystallization SolventPet-etherExperimental Synthesis

Key Recommendations for Researchers

  • Prioritize peer-reviewed journals over vendor SDS for toxicity and stability data.
  • Combine DoE with computational modeling to streamline reaction optimization.
  • Validate SAR hypotheses using both in vitro assays and molecular dynamics simulations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.